2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile
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Overview
Description
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile typically involves the reaction of cyclohexanone derivatives with hydrazine hydrate. One common method includes the reaction of N1,N3,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate, leading to the formation of the desired indazole derivative . The reaction is usually carried out under reflux conditions in the presence of a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indazole derivatives, each with potential biological activities .
Scientific Research Applications
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, its interaction with cellular receptors and proteins can result in antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
- 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole
- 2-benzyl-3-phenylamino-4,5-dihydro-2H-benz[g]indazole
Uniqueness
2-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carbonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its carbonitrile group allows for further functionalization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydroindazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVKJYBFEKLTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCCC2=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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